Paliperidone Palmitate N-Oxide is a significant compound in the realm of pharmacology, specifically as a metabolite of Paliperidone Palmitate, which is an atypical antipsychotic medication used primarily for treating schizophrenia and schizoaffective disorder. The compound exhibits properties that make it a subject of interest in both therapeutic applications and scientific research. Its chemical structure includes a fluorobenzoisoxazole ring, a piperidine ring, and a palmitate chain, contributing to its pharmacological profile.
Paliperidone Palmitate N-Oxide is derived from the oxidation of Paliperidone Palmitate. The oxidation process typically involves the addition of an oxygen atom to the nitrogen atom in the Paliperidone structure, resulting in the formation of the N-oxide derivative. This transformation can significantly influence the compound's reactivity and pharmacokinetics.
This compound falls under the category of atypical antipsychotics and is classified as a dopamine antagonist and serotonin receptor antagonist. Its unique structure and modifications render it distinct from its parent compound, influencing its interactions with biological systems.
The synthesis of Paliperidone Palmitate N-Oxide primarily involves oxidation reactions. Various methods can be employed, including:
The reaction conditions such as pH, temperature, and the presence of other chemical species can significantly affect the yield and purity of Paliperidone Palmitate N-Oxide. The synthesis often requires careful control to minimize by-products and ensure high-quality outputs.
Paliperidone Palmitate N-Oxide has a complex molecular structure characterized by:
The compound's structural representation includes various functional groups that contribute to its pharmacological activity. Notably, it features:
Paliperidone Palmitate N-Oxide participates in various chemical reactions, notably:
The stability of this compound under different conditions (e.g., temperature, light exposure) is crucial for maintaining its efficacy as a therapeutic agent. Studies indicate that factors such as photolysis and oxidative stress can lead to degradation products.
Paliperidone Palmitate N-Oxide functions primarily through its action as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist. This dual action contributes to its effectiveness in managing symptoms associated with schizophrenia and related disorders.
Research indicates that the presence of the N-oxide modification may influence receptor binding profiles and alter metabolic pathways when interacting with other medications or metabolites, potentially leading to variations in therapeutic outcomes.
Paliperidone Palmitate N-Oxide exhibits several notable physical properties:
Key chemical properties include:
Relevant data indicate that degradation kinetics are influenced by environmental factors, necessitating careful handling during storage and formulation development.
Paliperidone Palmitate N-Oxide is primarily utilized in research settings focused on:
Paliperidone Palmitate N-Oxide (PPN-O, CAS 1404053-60-6) is a critical impurity in paliperidone palmitate formulations, necessitating controlled synthesis for analytical standards. Its synthesis leverages both biocatalytic and chemoenzymatic pathways, optimizing yield and purity. The chemoenzymatic approach typically begins with paliperidone base (C₂₃H₂₇FN₄O₃) as the precursor. N-oxidation is achieved using metalloenzyme mimics (e.g., cytochrome P450 analogs) under mild conditions, generating paliperidone N-oxide. Subsequent esterification with palmitoyl chloride introduces the C₁₆ alkyl chain, forming PPN-O. This method yields >95% purity but requires rigorous control of reaction kinetics to prevent over-oxidation [1] [7].
Alternatively, biocatalytic pathways employ bacterial peroxidases (e.g., Streptomyces spp.) in aqueous buffers. These enzymes facilitate selective N-oxidation at the piperidine nitrogen of paliperidone, followed by lipase-catalyzed palmitate conjugation. While environmentally sustainable, this method faces scalability challenges due to lower reaction rates (∼60% yield) and complex product isolation [5]. Hybrid approaches combine chemical N-oxidation (using m-CPBA) with enzymatic esterification, balancing efficiency and selectivity [7].
Key Synthesis Metrics:Table 1: Comparative Analysis of PPN-O Synthesis Methods
Method | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|---|
Chemoenzymatic | P450 mimics | 92–95 | >98 | 8–10 |
Biocatalytic | Bacterial peroxidases | 58–63 | 90–92 | 24–36 |
Hybrid | m-CPBA + lipases | 85–88 | 95–97 | 12–14 |
N-oxidation transforms tertiary amines into polar N-oxides, altering pharmacokinetics while retaining bioactivity. PPN-O exemplifies this strategy, contrasting with paliperidone palmitate—a long-acting ester prodrug. N-oxidation enhances hydrophilicity (logP reduction by 1.5–2.0 units), reducing blood-brain barrier penetration but extending plasma half-life. This makes PPN-O a candidate for depot formulations with reduced central nervous system side effects [1] [6].
In prodrug design, N-oxidation competes with esterification. Paliperidone palmitate uses ester bonds to enable slow hydrolysis to active paliperidone, achieving sustained release over months. PPN-O, however, undergoes enzymatic reduction (via hepatic amidoreductases) to regenerate paliperidone, offering an alternative sustained-release mechanism. Accelerated stability studies reveal PPN-O degrades 40% slower than paliperidone palmitate under physiological pH, supporting its potential as a prodrug [1] [5].
Limitations include:
Titanium dioxide (TiO₂) is a potent photocatalyst in pharmaceutical formulations but accelerates PPN-O degradation under light exposure. Forced degradation studies using HPLC-DAD and UPLC-MS show TiO₂ induces 53% PPN-O decomposition within 72 hours under sunlight, following first-order kinetics (k = 0.012 h⁻¹). This degradation involves TiO₂-generated reactive oxygen species (ROS), which oxidize PPN-O’s benzisoxazole ring and piperidine N-oxide moiety [3] [8].
Primary degradation byproducts include:
Degradation Byproduct Profile:Table 2: Major Degradants of PPN-O Under TiO₂ Photocatalysis
m/z | Proposed Structure | Formation Pathway | Abundance (%) |
---|---|---|---|
445.3128 | Paliperidone N-oxide | De-esterification | 25–30 |
364.9391 | 6-Fluorobenzo[d]isoxazol-3-yl-piperidinyl acid | Lactam hydrolysis | 15–20 |
232.9832 | 6-Fluoro-3-hydroxymethylbenzisoxazole | Oxidative deamination | 10–15 |
Surfactants modulate TiO₂-mediated degradation. Cationic surfactants (e.g., CTAB) increase degradation by 70% due to electrostatic attraction between surfactant-coated TiO₂ and anionic PPN-O intermediates. Non-ionic surfactants (e.g., Tween 20) show similar effects, while anionic surfactants (e.g., SLS) inhibit degradation by competing with PPN-O for TiO₂ binding sites [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1